(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a methoxyimino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, methoxyamine hydrochloride, and acrylonitrile.
Formation of Methoxyimino Intermediate: 4-fluorobenzaldehyde reacts with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the methoxyimino intermediate.
Condensation Reaction: The methoxyimino intermediate undergoes a condensation reaction with acrylonitrile in the presence of a catalyst (e.g., piperidine) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- (2Z)-3-(4-bromophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- (2Z)-3-(4-methylphenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
Uniqueness
(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-15-14-8-10(7-13)6-9-2-4-11(12)5-3-9/h2-6,8H,1H3/b10-6+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRZDKNGWLCMTN-FGEXGLGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=C(C=C1)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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